16-[[2-(Methylamino)-2-oxoacetyl]amino]-11Z-hexadecenoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry systematic name for this compound is (Z)-16-[[2-(methylamino)-2-oxoacetyl]amino]hexadec-11-enoic acid. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and stereochemical centers.
The compound belongs to the broader classification of fatty acid derivatives, specifically falling under the category of modified long-chain fatty acids with nitrogen-containing substituents. Within chemical databases, it is catalogued under various synonyms including 1235543-17-5, CHEMBL1802692, and CAY10665. The systematic classification places this molecule within the family of acyl amides, representing a hybrid structure combining features of both fatty acids and amide-containing compounds.
The Chemical Abstracts Service registry number 1235543-17-5 provides a unique identifier for this compound in chemical literature and databases. This registration system ensures consistent identification across different research platforms and commercial suppliers. The compound's classification within chemical taxonomy systems reflects its dual nature as both a fatty acid derivative and an amide-containing organic molecule.
Molecular Formula and Weight Analysis
The molecular formula of (11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid is C₁₉H₃₄N₂O₄. This formula indicates the presence of nineteen carbon atoms, thirty-four hydrogen atoms, two nitrogen atoms, and four oxygen atoms within the molecular structure.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₄N₂O₄ | |
| Molecular Weight | 354.48 g/mol | |
| Exact Mass | 354.5 g/mol | |
| Heavy Atoms | 25 total | Calculated |
The molecular weight calculations from different sources show slight variations, with values reported as 354.48426 g/mol and 354.5 g/mol. These minor differences likely reflect variations in atomic mass precision used in different computational systems. The exact mass determination provides crucial information for mass spectrometry identification and analytical characterization of the compound.
The elemental composition analysis reveals that carbon comprises the largest percentage by mass, consistent with its classification as a fatty acid derivative. The presence of two nitrogen atoms distinguishes this compound from simple fatty acids and indicates the incorporation of nitrogen-containing functional groups. The four oxygen atoms contribute to multiple functional groups including carboxylic acid, amide, and ketone functionalities within the molecular structure.
Stereochemical Configuration of the 11Z Double Bond
The stereochemical designation "11Z" in the compound name refers to the specific geometric configuration of the double bond located at the eleventh carbon position from the carboxylic acid terminus. The Z configuration, derived from the German word "zusammen" meaning "together," indicates that the higher priority substituents on each carbon of the double bond are positioned on the same side of the double bond plane.
This stereochemical arrangement has significant implications for the three-dimensional structure and potential biological activity of the molecule. The Z configuration typically results in a bent or "kinked" conformation of the carbon chain, contrasting with the more linear arrangement that would result from an E (entgegen) configuration. This geometric constraint influences molecular packing, membrane interactions, and receptor binding properties.
The International Union of Pure and Applied Chemistry nomenclature system employs the Cahn-Ingold-Prelog priority rules to determine Z/E designations, ensuring consistent and unambiguous stereochemical descriptions. In this compound, the Z configuration at position 11 creates a specific spatial arrangement that may be crucial for its biological or chemical properties. The double bond position at carbon 11 places this unsaturated center relatively close to the middle of the fatty acid chain, creating a distinctive molecular geometry.
The stereochemical information is encoded in the systematic name and appears in various database representations including Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings. These standardized formats ensure that the stereochemical information is preserved and accurately communicated across different chemical information systems.
Functional Group Analysis: Methylamino-oxoacetamido Motif
The compound contains several distinct functional groups that contribute to its unique chemical properties and potential biological activities. The primary structural features include a carboxylic acid group, an amide linkage, a ketone function, and a secondary amine, all integrated within a long-chain fatty acid framework.
The methylamino-oxoacetamido motif represents the most complex functional group cluster within the molecule. This motif consists of a methylamino group (N-CH₃) connected to an oxoacetyl group (CO-CO-), which is further linked to an amino group through an amide bond. This arrangement creates a unique structural feature that distinguishes this compound from simpler fatty acid derivatives.
| Functional Group | Location | Chemical Significance |
|---|---|---|
| Carboxylic Acid | Terminal position | Provides acidic properties and metal coordination sites |
| Z Double Bond | Position 11 | Creates conformational constraint and membrane interactions |
| Amide Linkage | Position 16 | Enables hydrogen bonding and protein interactions |
| Ketone Group | Oxoacetyl motif | Provides electrophilic center for chemical reactions |
| Secondary Amine | Methylamino group | Offers basic properties and nucleophilic reactivity |
The oxoacetyl component introduces electrophilic character through the ketone carbonyl group, while the methylamino portion provides nucleophilic and basic properties through the nitrogen atom. This combination of electron-withdrawing and electron-donating groups creates opportunities for diverse chemical interactions and potential enzymatic modifications.
The spatial arrangement of these functional groups influences the overall molecular conformation and potential binding interactions. The amide linkage at position 16 places the nitrogen-containing functional groups near the terminus of the fatty acid chain, creating an amphiphilic molecule with distinct hydrophobic and hydrophilic regions. This structural organization resembles natural lipid signaling molecules and may confer specific biological activities.
Properties
IUPAC Name |
(Z)-16-[[2-(methylamino)-2-oxoacetyl]amino]hexadec-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O4/c1-20-18(24)19(25)21-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(22)23/h6,8H,2-5,7,9-16H2,1H3,(H,20,24)(H,21,25)(H,22,23)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKESFWWKRDQART-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C(=O)NCCCC/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Formation of the Z-Double Bond
The Z-configuration at C11 is achieved via Lindlar catalyst-assisted partial hydrogenation of an alkyne precursor or Wittig reaction with stabilized ylides. For example:
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Alkyne hydrogenation : 11-Hexadecynoic acid is hydrogenated using Lindlar catalyst (Pd/BaSO₄, quinoline) to yield 11Z-hexadecenoic acid with >95% stereoselectivity.
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Wittig approach : Reaction of triphenylphosphonium ylide (generated from 11-bromohexadecanoic acid) with heptanal under controlled conditions produces the Z-alkene.
Functionalization at Position 16
The carboxylic acid at position 16 is activated for amide coupling:
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Conversion to acyl chloride : Treatment with oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) yields 16-chlorocarbonyl-11Z-hexadecenoic acid.
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Amine introduction : Reaction with Boc-protected ethylenediamine followed by deprotection generates 16-amino-11Z-hexadecenoic acid.
Synthesis of Methylamino-Oxoacetyl Group
The methylamino-oxoacetyl moiety is prepared via:
-
Condensation of methylamine with oxalyl chloride :
The resulting oxoacetyl chloride is stabilized in dry tetrahydrofuran (THF).
Amide Bond Formation
Coupling Reaction
The 16-amino intermediate is coupled with methylamino-oxoacetyl chloride using HOBt/EDCI in DMF:
Reaction conditions:
Stereochemical Integrity
Maintaining the Z-configuration during coupling requires inert atmosphere (N₂/Ar) and avoidance of acidic/basic conditions that could isomerize the double bond.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Alternative Synthetic Routes
Enzymatic Hydroxylation
Cytochrome P-450-mediated hydroxylation of hexadecenoic acid at position 16, followed by oxoacetylation, is explored but yields <20% due to regioselectivity challenges.
Solid-Phase Synthesis
Immobilization of the fatty acid on Wang resin enables stepwise amide formation, though scalability is limited.
Industrial-Scale Production
Patent WO2015110262 A1 details a cost-effective route:
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Continuous hydrogenation : Flow reactor with Pd/C catalyst ensures consistent Z-configuration.
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In-situ oxoacetyl chloride generation : Eliminates isolation steps, improving throughput.
Challenges and Optimization
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Double bond isomerization : Minimized by conducting reactions below 30°C and using radical inhibitors (e.g., BHT).
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Amide racemization : Suppressed via low-temperature coupling and avoiding basic conditions.
Applications in Biochemical Research
The compound is utilized in:
Chemical Reactions Analysis
Types of Reactions
CAY10665 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of CAY10665 with modified functional groups .
Scientific Research Applications
CAY10665 is extensively used in scientific research due to its potent biological activities:
Cardiovascular Research: It is used to study the regulation of cardiomyocyte contractility and the mechanisms underlying arrhythmias.
Lipid Biochemistry: The compound is employed to investigate the role of polyunsaturated fatty acids and their metabolites in cellular processes.
Pharmacological Studies: CAY10665 serves as a model compound to explore the therapeutic potential of bioisosteres in drug development.
Mechanism of Action
CAY10665 exerts its effects by mimicking the action of 17,18-epoxyeicosatetraenoic acid. It interacts with cytochrome P450 enzymes, leading to the modulation of cardiomyocyte contraction. The compound reduces the frequency of arrhythmic contractions without affecting the amplitude, making it a valuable tool for studying the regulation of heart rhythm .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related molecules are highlighted below:
Structural Analogues
*Calculated based on C₁₆H₃₀O₂ + C₃H₄N₂O₂ (methylamino-oxoacetyl group).
Functional and Metabolic Differences
- Amides are also less prone to hydrolysis than esters, suggesting greater metabolic stability .
- Biosynthesis: Unlike butterfly pheromone esters, which are formed via Δ11-desaturase activity and esterification , the target compound’s amide group likely requires coupling reactions (e.g., carbodiimide-mediated) between (11Z)-11-hexadecenoic acid and methylamino-oxoacetyl precursors.
- Biological Activity: While (Z)-16-methyl-11-heptadecenoic acid exhibits antileishmanial properties , the target compound’s amide modification may confer distinct interactions with enzymes or receptors, though this remains unverified.
Thermodynamic and Physicochemical Properties
- Melting Point: Esters (e.g., ethyl (11Z)-11-hexadecenoate) typically have lower melting points than carboxylic acids or amides due to reduced intermolecular hydrogen bonding. The target compound’s amide group may elevate its melting point relative to its ester analogs .
- Hydrogen Bonding: The methylamino-oxoacetamide group enables multiple hydrogen bonds, contrasting with the ester’s single H-bond acceptor (ester carbonyl). This could influence crystallinity or protein-binding affinity .
Biological Activity
(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its biochemical effects, mechanisms of action, and potential therapeutic applications.
- Chemical Name : (11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid
- Molecular Formula : C₁₆H₃₃N₃O₃
- Molecular Weight : 354.48 g/mol
- CAS Number : 1235543-17-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, cytotoxic, and antimicrobial agent. Below are key findings from the literature:
1. Anti-inflammatory Activity
Research indicates that (11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.
2. Cytotoxic Effects
A study evaluated the cytotoxicity of this compound against various cancer cell lines, including:
- B16-F10 (mouse melanoma)
- HepG2 (human hepatocellular carcinoma)
- K562 (human chronic myelogenous leukemia)
The results indicated that the compound demonstrated moderate cytotoxic effects with IC50 values ranging from 17.20 to 50.78 µmol/L across different cell lines, particularly showing significant activity against K562 cells with an IC50 of 17.20 µmol/L .
| Cell Line | IC50 (µmol/L) | Activity Level |
|---|---|---|
| B16-F10 | 80.36 | Moderate |
| HepG2 | 47.11 | Moderate |
| K562 | 17.20 | Significant |
3. Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. It exhibited activity against various bacterial strains, showing effectiveness comparable to standard antibiotics in certain assays . The mechanism appears to involve disruption of bacterial cell membranes.
The mechanisms underlying the biological activities of (11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid include:
- Inhibition of Inflammatory Pathways : By modulating key inflammatory mediators and pathways.
- Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in tumor cells, which contributes to its cytotoxic effects.
- Disruption of Microbial Cell Integrity : The compound's structure allows it to integrate into microbial membranes, leading to cell lysis.
Case Studies and Research Findings
Several case studies have documented the effects of this compound in preclinical models:
- Study on Inflammation : A study highlighted that administration of the compound reduced inflammation markers in a rat model of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
- Cancer Cell Study : Another investigation focused on the effects on HepG2 cells, where treatment resulted in increased apoptosis markers and decreased cell viability over time .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling unsaturated fatty acid derivatives with oxoacetamide intermediates. For example, a Wittig reaction or palladium-catalyzed cross-coupling can introduce the (11Z)-hexadecenoic acid backbone. The methylamino-oxoacetyl group is added via amidation using activated acylating agents (e.g., oxalyl chloride or carbodiimide coupling reagents) under inert conditions. Reaction optimization should focus on solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios (1:1.2 for acylating agent to amine) to minimize side products like over-acylation or isomerization .
Q. How can researchers characterize the compound’s structural geometry and hydrogen-bonding patterns?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the planar geometry of the oxamide moiety and unsaturated chain. Hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O interactions) can be mapped using SCXRD data, with refinement software like SHELXL. For solution-phase analysis, 2D NMR (e.g., HSQC) identifies coupling between the methylamino group and adjacent carbonyls. Computational tools (DFT or molecular dynamics) further validate crystallographic findings .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., antileishmanial vs. cytotoxic effects) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardize bioactivity assays using WHO-recommended protocols (e.g., promastigote viability assays for antileishmanial activity) with controls for membrane permeability (e.g., propidium iodide staining). Dose-response curves (IC) should be validated across multiple replicates. Conflicting cytotoxicity data may require metabolomic profiling to distinguish target-specific effects from off-target interactions .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Adopt tiered approaches per OECD guidelines:
- Phase 1 : Determine physicochemical properties (log , hydrolysis rates) using shake-flask methods and HPLC-UV.
- Phase 2 : Simulate biodegradation in soil/water matrices via OECD 301/307 tests, tracking metabolites via LC-HRMS.
- Phase 3 : Ecotoxicological assays (e.g., Daphnia magna acute toxicity) under controlled pH/temperature. Split-plot designs (as in agricultural studies) can isolate variables like organic matter content or microbial activity .
Q. What advanced analytical techniques address challenges in quantifying trace amounts of this compound in biological matrices?
- Methodological Answer : Use isotope dilution mass spectrometry (ID-LC/MS) with -labeled analogs as internal standards. For tissue samples, employ QuEChERS extraction followed by derivatization (e.g., BSTFA for silylation) to enhance volatility in GC-MS. Matrix effects are minimized via post-column infusion studies. Validation should include recovery rates (≥80%) and LOQ ≤1 ng/mL .
Methodological Considerations
Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic variations (e.g., alkyl chain length, stereochemistry).
- Step 2 : Use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (e.g., H-bond donors, polar surface area) with bioactivity.
- Step 3 : Validate predictions via in silico docking (AutoDock Vina) against target proteins (e.g., Leishmania enzymes). Include negative controls (e.g., scrambled analogs) to confirm specificity .
Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in in vivo models?
- Methodological Answer : Nonlinear mixed-effects modeling (NLMEM) accounts for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) data. For survival studies, Kaplan-Meier analysis with Cox proportional hazards models adjusts for covariates like body weight. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes (n≥8 per group) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Variations often stem from solvent effects (DMSO vs. CDCl) or pH-dependent tautomerism. Replicate experiments under standardized conditions (deuterated solvent, 298 K). Compare with computed NMR shifts (GIAO method at B3LYP/6-311+G(d,p)) to identify outliers. Collaborative cross-validation via inter-laboratory studies enhances reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
